4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester

Descripción general

Descripción

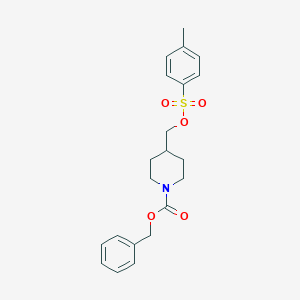

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a toluene-4-sulfonyloxymethyl group and a benzyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple stepsThis can be achieved through a sulfonylation reaction using toluene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine . The final step involves esterification to introduce the benzyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Substitution: The sulfonyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Role as a Prodrug

This compound can serve as a prodrug for various therapeutic applications, particularly in the modulation of neuropeptide activity. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing their absorption and bioavailability. The presence of the piperidine structure allows for modifications that can enhance binding to biological targets, such as enzymes or receptors involved in neurological disorders.

1.2. Inhibition of Neuropeptide Degradation

The compound has been identified as a potential inhibitor of neutral endopeptidase (NEP), an enzyme responsible for degrading neuropeptides like atrial natriuretic peptide (ANP). By inhibiting NEP, this compound may prolong the action of ANP, which is beneficial in treating conditions such as hypertension and heart failure . The synthesis of derivatives that include this compound has been explored in various studies focusing on cardiovascular health.

Organic Synthesis Applications

2.1. Synthesis of Benzyl Esters and Ethers

The compound can be utilized in the synthesis of benzyl esters and ethers through established protocols that leverage its functional groups. The methodology often involves using reagents that facilitate the formation of these derivatives under mild conditions, making it a valuable intermediate in organic synthesis .

2.2. Versatile Intermediate

Due to its unique structure, 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester can act as a versatile intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create a wide range of compounds with potential biological activity.

3.1. NEP Inhibition Studies

Research has demonstrated that compounds structurally related to this compound exhibit significant NEP inhibitory activity. For instance, studies have shown that specific modifications to the piperidine ring enhance binding affinity to NEP, leading to improved therapeutic outcomes in animal models for cardiovascular diseases .

3.2. Synthesis Protocols

A detailed study on the synthesis protocols for creating benzyl esters using this compound has been documented, highlighting its efficiency and yield under various reaction conditions. For example, using N-methylation techniques allows for the rapid formation of active reagents necessary for further chemical transformations .

Summary Table of Properties and Applications

| Property/Feature | Details |

|---|---|

| Chemical Structure | C21H25NO5S |

| Potential Applications | NEP inhibition, prodrug formulation, organic synthesis |

| Key Benefits | Enhances bioavailability, serves as a versatile intermediate |

| Research Focus Areas | Cardiovascular health, neuropeptide modulation |

Mecanismo De Acción

The mechanism of action of 4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

- Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester

- Sulfonic acid ester and benzenesulfonamide derivatives

Uniqueness

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and in various research applications.

Actividad Biológica

4-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid benzyl ester, with the molecular formula C21H25NO5S and CAS number 160586-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a toluene sulfonyl group and a benzyl ester. Its structure can be represented as follows:

Chemical Structure

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms, including:

- Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their function.

- Modulation of Receptor Activity : The piperidine moiety may influence interactions with neurotransmitter receptors, affecting signaling pathways.

Pharmacological Effects

Preliminary studies have suggested various pharmacological effects:

- Antinociceptive Activity : Some derivatives have shown promise in pain relief models, indicating potential use in analgesic formulations.

- Anti-inflammatory Properties : Compounds in this class may reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies

- Study on Pain Models : A study conducted on rodent models demonstrated that administration of related piperidine derivatives resulted in significant reductions in pain response compared to controls, suggesting potential applications in pain management.

- Inflammation Studies : In vitro assays indicated that compounds with similar structures could lower levels of TNF-alpha and IL-6 in macrophages, highlighting anti-inflammatory potential.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

benzyl 4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-17-7-9-20(10-8-17)28(24,25)27-16-19-11-13-22(14-12-19)21(23)26-15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWNIBRSVNTKHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619546 | |

| Record name | Benzyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160586-68-5 | |

| Record name | Benzyl 4-{[(4-methylbenzene-1-sulfonyl)oxy]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.